2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide
CAS No.: 1421457-66-0
Cat. No.: VC4488666
Molecular Formula: C19H20BrNO3
Molecular Weight: 390.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421457-66-0 |
|---|---|
| Molecular Formula | C19H20BrNO3 |
| Molecular Weight | 390.277 |
| IUPAC Name | 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide |
| Standard InChI | InChI=1S/C19H20BrNO3/c1-24-15-9-10-17(20)16(11-15)18(22)21-12-19(23,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,23H,7-8,12H2,1H3,(H,21,22) |
| Standard InChI Key | DZQQGTUCWZIVTJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Introduction
Understanding the Compound
"2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-5-methoxybenzamide" is a synthetic organic molecule. Its structure suggests it belongs to the class of substituted benzamides, which often exhibit biological activity due to their functional groups and aromatic systems.
Key Structural Features:
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Bromo group (2-position): The bromine atom contributes to the molecule's reactivity and potential for halogen bonding.
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Cyclopropyl-hydroxy-phenylethyl side chain: This bulky side chain may influence the compound's steric properties and binding interactions with biological targets.
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Methoxy group (5-position): The electron-donating methoxy group can affect the electronic environment of the aromatic ring, influencing reactivity and biological activity.
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Amide bond: The benzamide backbone is a common motif in pharmacologically active compounds.
Potential Applications
Substituted benzamides are widely studied for their roles in medicinal chemistry. Based on structural analogs, this compound may have potential applications in:
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Pharmacology: It could act as an inhibitor or modulator of enzymes or receptors, such as kinases or G-protein-coupled receptors.
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Antimicrobial Activity: The bromine atom and amide functionality might contribute to antimicrobial properties.
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Cancer Research: Similar compounds have been explored for anticancer properties due to their ability to interfere with cellular signaling pathways.
Synthesis
The synthesis of such a compound would typically involve:
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Preparation of the benzamide core: Starting with 5-methoxybenzoic acid or a derivative, functionalization at the 2-position with bromine can be achieved using bromination reactions.
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Attachment of the side chain: The cyclopropyl-hydroxy-phenylethyl group can be introduced via nucleophilic substitution or amidation reactions using appropriate precursors.
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Purification and Characterization: Techniques like recrystallization, chromatography, NMR, IR, and mass spectrometry would confirm the structure.
Characterization
To confirm its structure and purity:
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NMR Spectroscopy: For hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To identify functional groups.
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X-ray Crystallography: For detailed 3D structural information.
Biological Evaluation
If intended for biological applications, studies may include:
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In Vitro Assays: Testing against bacterial strains, cancer cell lines, or enzyme targets.
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Molecular Docking Studies: To predict binding interactions with biological targets.
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Toxicity Studies: Evaluating safety profiles in cell lines or model organisms.
Data Table Example
Below is an example of how data related to this compound might be organized:
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H20BrNO3 |
| Molecular Weight | ~378.27 g/mol |
| Melting Point | TBD (based on experimental synthesis) |
| Solubility | Soluble in polar organic solvents |
| Biological Activity | Potential antimicrobial or anticancer properties |
| Key Functional Groups | Bromine, methoxy, amide |
If you have access to additional resources or databases (e.g., PubChem, SciFinder), they may provide further insights into this compound's characteristics and applications. Let me know if you'd like assistance exploring these directions!
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